molecular formula C8H5FN2 B159336 6-Fluoroquinoxaline CAS No. 1644-14-0

6-Fluoroquinoxaline

Cat. No. B159336
CAS RN: 1644-14-0
M. Wt: 148.14 g/mol
InChI Key: JIXCXZJOGOGGIU-UHFFFAOYSA-N
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Description

6-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 and is a solid at room temperature .


Synthesis Analysis

6-Fluoroquinoxaline can be synthesized by nucleophilic substitution of 6-fluoroquinoxaline with amines and nitrogen-containing heterocycles under computer-controlled microwave irradiation . This method has been used to prepare a small library of 6-aminoquinoxalines .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoxaline consists of a quinoxaline core with a fluorine atom at the 6-position . The InChI code for 6-Fluoroquinoxaline is 1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H .


Physical And Chemical Properties Analysis

6-Fluoroquinoxaline is a solid at room temperature . It has a molecular weight of 148.14 and a molecular formula of C8H5FN2 .

Scientific Research Applications

Inhibitor of JNK Stimulatory Phosphatase-1 (JSP-1)

A small library of 6-aminoquinoxalines has been prepared by nucleophilic substitution of 6-fluoroquinoxaline with amines and nitrogen-containing heterocycles. Some compounds were found to be potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) in an in vitro biological assay . JSP-1 is a selective activator of the MAPK Jun NH2-terminal kinase (JNK). The JNK signal transduction pathway is implicated in many pathological conditions, including cancer, diabetes, and neurodegenerative diseases .

AMPA/Gly N Receptor Antagonists

Quinoxalines are an important class of nitrogen-containing heterocycles with a variety of biological activities, specifically as AMPA/Gly N receptor antagonists .

Angiotensin II Receptor Antagonists

Quinoxalines have also been found to act as angiotensin II receptor antagonists .

Anticancer Agents

Quinoxalines have shown potential as anticancer agents .

Anti-infection Agents

Quinoxalines have been used as anti-infection agents .

Immunomodulating Agents

Quinoxalines have been found to act as immunomodulating agents .

Design and Development of Bioactive Molecules

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities. The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

Development of Dyes, Fluorescent Materials, and Electroluminescent Materials

Quinoxaline scaffolds have been used for the design and development of dyes, fluorescent materials, electroluminescent materials .

Mechanism of Action

Target of Action

6-Fluoroquinoxaline is a nitrogen-containing heterocycle that has been shown to be a potent inhibitor of the enzyme quinolinate synthetase . This enzyme plays a crucial role in the synthesis of quinolinic acid, a key intermediate in the tryptophan-niacin pathway. By inhibiting this enzyme, 6-Fluoroquinoxaline disrupts the normal functioning of this pathway .

Mode of Action

The compound interacts with its target, quinolinate synthetase, by binding to it and inhibiting its activity . This results in the disruption of protein synthesis, particularly those involving nitrogen-containing amines in the bacterial cell wall . This interaction leads to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 6-Fluoroquinoxaline is the tryptophan-niacin pathway. By inhibiting quinolinate synthetase, the compound disrupts the synthesis of quinolinic acid, a key intermediate in this pathway

Pharmacokinetics

Based on the pharmacokinetics of similar compounds, it can be inferred that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability

Result of Action

The primary result of 6-Fluoroquinoxaline’s action is the inhibition of bacterial growth. This is achieved through the disruption of protein synthesis, particularly those involving nitrogen-containing amines in the bacterial cell wall . Additionally, the compound has been shown to inhibit quinolinate synthetase, an enzyme involved in the synthesis of histamine, which may account for its stimulatory properties .

Safety and Hazards

The safety information for 6-Fluoroquinoxaline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXCXZJOGOGGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380874
Record name 6-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoxaline

CAS RN

1644-14-0
Record name 6-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-fluoroquinoxaline contribute to the synthesis of high-performance polymers?

A1: 6-Fluoroquinoxaline acts as a crucial building block for synthesizing high-molecular-weight polymers like poly(phenylquinoxaline)s (PPQs) [, , ]. The fluorine atom on the quinoxaline ring serves as a site for aromatic nucleophilic substitution reactions, allowing for polymerization with various comonomers. This polymerization process can be fine-tuned by adjusting factors like reaction time, temperature, and the choice of comonomers [].

Q2: What are the advantages of using 6-fluoroquinoxaline in the synthesis of PPQs?

A2: Incorporating 6-fluoroquinoxaline into PPQs offers several advantages:

  • High Thermal Stability: PPQs exhibit excellent thermal stability, with decomposition temperatures exceeding 450°C [].
  • Tunable Properties: By modifying the monomer structure and polymerization conditions, researchers can tailor the properties of the resulting PPQs, such as glass transition temperature (Tg) and intrinsic viscosity [, ].
  • Copolymer Formation: 6-Fluoroquinoxaline facilitates the synthesis of PPQ copolymers with other polymers like polysulfones, polyetheretherketones, and polyethersulfones. These copolymers offer enhanced properties compared to their individual components [].

Q3: What challenges are associated with using 6-fluoroquinoxaline in polymer synthesis?

A3: Despite its advantages, there are challenges in utilizing 6-fluoroquinoxaline:

  • Side Reactions: During polymerization, single-electron transfer (SET) side reactions can occur, potentially limiting the achievable molecular weight. Careful selection of reaction conditions can help minimize these side reactions [].
  • Monomer Reactivity: The reactivity of 6-fluoroquinoxaline monomers can be influenced by the substituents on the quinoxaline ring. For instance, chlorine-substituted monomers exhibit lower reactivity compared to fluorine-substituted ones [].

Q4: How is 6-fluoroquinoxaline utilized in medicinal chemistry?

A4: 6-Fluoroquinoxaline serves as a versatile starting material for synthesizing diverse 6-substituted quinoxaline derivatives. These derivatives are of significant interest due to their potential biological activity, particularly as inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) [].

Q5: What synthetic strategies are employed to modify 6-fluoroquinoxaline for medicinal chemistry applications?

A5: Researchers employ nucleophilic substitution reactions to introduce various amines and nitrogen-containing heterocycles at the 6-position of the quinoxaline ring. This approach allows for the creation of diverse libraries of 6-aminoquinoxalines for biological evaluation [].

Q6: What are the potential applications of 6-fluoroquinoxaline derivatives in drug development?

A6: While further research is needed, 6-fluoroquinoxaline derivatives hold promise for developing therapeutics targeting:

    Q7: What are the future directions for research on 6-fluoroquinoxaline?

    A7: Future research on 6-fluoroquinoxaline is likely to focus on:

    • Novel Polymer Architectures: Exploring the synthesis of hyperbranched polyphenylquinoxalines with tailored properties for specific applications [].
    • Structure-Activity Relationships: Investigating the impact of different substituents on the quinoxaline ring on the biological activity of 6-aminoquinoxalines to optimize their potency and selectivity [].

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